2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene
Description
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
1331786-28-7 |
|---|---|
Molecular Formula |
C8H6BrCl2F |
Molecular Weight |
271.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 1,3-dichloro-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Large-scale production often employs automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of drugs and diagnostic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The molecular targets include electrophilic centers on the benzene ring, where nucleophiles attack, and the elimination of hydrogen halides under basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromoethyl)-1,3-dichlorobenzene
- 2-(1-Bromoethyl)-4-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
Uniqueness
2-(1-Bromoethyl)-1,3-dichloro-4-fluorobenzene is unique due to the presence of multiple halogen substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the formation of diverse derivatives .
Biological Activity
2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene is a halogenated aromatic compound that has drawn attention due to its potential biological activity. This compound's structure, characterized by the presence of bromine, chlorine, and fluorine atoms, suggests significant reactivity and interaction with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and environmental science.
The biological activity of this compound primarily arises from its electrophilic nature, which enables it to participate in electrophilic aromatic substitution reactions. This mechanism allows the compound to interact with various biomolecules, including proteins and nucleic acids, potentially leading to cellular damage or modulation of biochemical pathways.
Target Interactions
- Proteins : The compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting enzyme activity and protein function.
- DNA : It may interact with DNA, leading to mutagenic effects or interference with replication processes.
Pharmacokinetics
Research indicates that halogenated compounds like this compound are typically absorbed through the gastrointestinal tract. They undergo hepatic metabolism and are excreted via renal pathways. The pharmacokinetic profile suggests that environmental factors such as pH and temperature can influence the compound's stability and reactivity in biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of halogenated benzenes, including this compound. The compound has shown varying degrees of activity against different bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Klebsiella pneumoniae | 10 | 200 |
These results indicate that while the compound exhibits some antibacterial properties, its effectiveness varies significantly among different strains .
Cytotoxicity
The cytotoxic effects of this compound have also been evaluated using various cell lines. The compound demonstrated significant cytotoxicity at higher concentrations, suggesting a potential for use in cancer research:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These findings highlight the need for further investigation into the mechanisms underlying its cytotoxic effects and potential therapeutic applications .
Case Studies
One notable study investigated the effects of this compound on histone acetylation processes in cancer cells. The compound was found to inhibit histone acetyltransferase (HAT) activity, leading to altered gene expression profiles associated with tumor progression. This suggests a dual role where the compound could act as both an antimicrobial agent and a modulator of epigenetic factors in cancer biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
